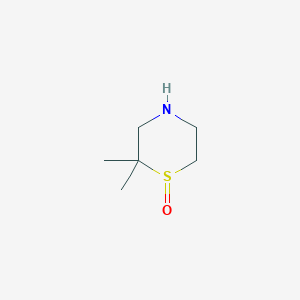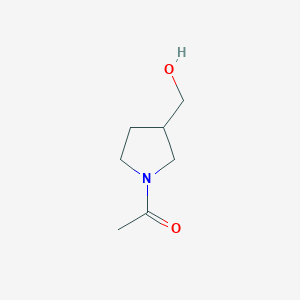
(2-methoxy-5-methylphenyl)methanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-methoxy-5-methylphenyl)methanethiol is an organic compound with the molecular formula C9H12OS. It is characterized by the presence of a methoxy group (-OCH3) and a methyl group (-CH3) attached to a benzene ring, along with a methanethiol group (-CH2SH) at the para position relative to the methoxy group. This compound is known for its distinct sulfur-containing functional group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-methoxy-5-methylphenyl)methanethiol typically involves the following steps:
Starting Material: The synthesis begins with 2-methoxy-5-methylbenzaldehyde.
Reduction: The aldehyde group is reduced to a primary alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Thioether Formation: The primary alcohol is then converted to a thiol group through a substitution reaction with a thiolating agent like thionyl chloride (SOCl2) followed by treatment with hydrogen sulfide (H2S).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: The compound can be reduced to its corresponding sulfide using reducing agents like sodium borohydride (NaBH4).
Substitution: The methanethiol group can participate in nucleophilic substitution reactions, where the thiol group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), hydrogen sulfide (H2S)
Major Products:
Oxidation: Disulfides, sulfonic acids
Reduction: Corresponding sulfides
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
(2-methoxy-5-methylphenyl)methanethiol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving thiol-containing biomolecules and their interactions.
Medicine: Research into potential therapeutic applications, particularly in the development of drugs targeting sulfur-containing functional groups.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2-methoxy-5-methylphenyl)methanethiol involves its thiol group, which can form covalent bonds with various molecular targets. This interaction can modulate the activity of enzymes and proteins, affecting biochemical pathways. The methoxy and methyl groups on the benzene ring can influence the compound’s reactivity and binding affinity to specific targets.
Comparison with Similar Compounds
- (2-methoxyphenyl)methanethiol
- (2-methylphenyl)methanethiol
- (2-methoxy-5-ethylphenyl)methanethiol
Comparison:
- (2-methoxy-5-methylphenyl)methanethiol is unique due to the presence of both methoxy and methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity.
- (2-methoxyphenyl)methanethiol lacks the methyl group, which may result in different reactivity and binding properties.
- (2-methylphenyl)methanethiol lacks the methoxy group, affecting its solubility and interaction with other molecules.
- (2-methoxy-5-ethylphenyl)methanethiol has an ethyl group instead of a methyl group, which can alter its steric and electronic properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
1016761-53-7 |
|---|---|
Molecular Formula |
C9H12OS |
Molecular Weight |
168.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-azaspiro[3.4]octane hydrochloride](/img/structure/B6258974.png)

